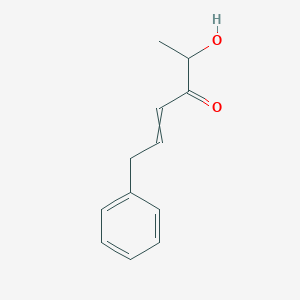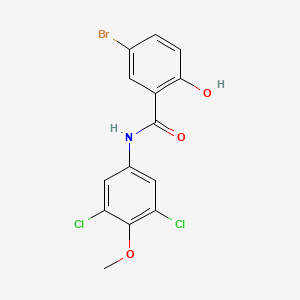
5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes bromine, chlorine, methoxy, and hydroxy functional groups attached to a benzamide core. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Hydroxylation: Addition of the hydroxy group.
Each step requires specific reagents and conditions, such as the use of bromine or chlorine gas, methanol for methoxylation, and hydroxylating agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzamide: Lacks the additional chlorine and methoxy groups.
N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide: Lacks the bromine atom.
5-Bromo-N-(4-methoxyphenyl)-2-hydroxybenzamide: Lacks the chlorine atoms.
Uniqueness
The presence of bromine, chlorine, methoxy, and hydroxy groups in 5-Bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide gives it unique chemical properties and potential biological activities that distinguish it from similar compounds.
Conclusion
This compound is a compound of significant interest in scientific research due to its complex structure and diverse applications
Properties
CAS No. |
62047-44-3 |
|---|---|
Molecular Formula |
C14H10BrCl2NO3 |
Molecular Weight |
391.0 g/mol |
IUPAC Name |
5-bromo-N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10BrCl2NO3/c1-21-13-10(16)5-8(6-11(13)17)18-14(20)9-4-7(15)2-3-12(9)19/h2-6,19H,1H3,(H,18,20) |
InChI Key |
PSMQJPBUDWNECM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14548143.png)

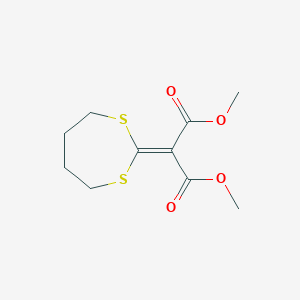
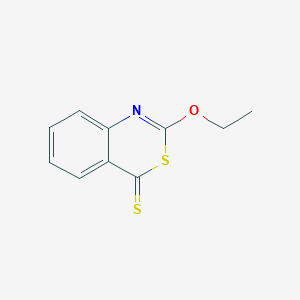
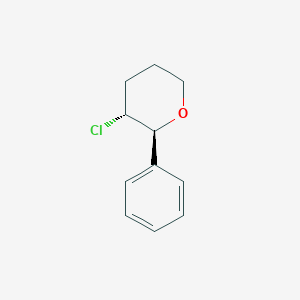
![Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate](/img/structure/B14548183.png)
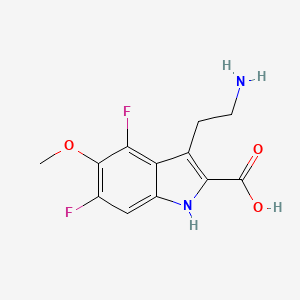
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
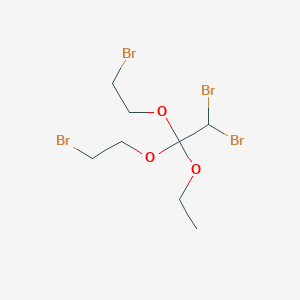
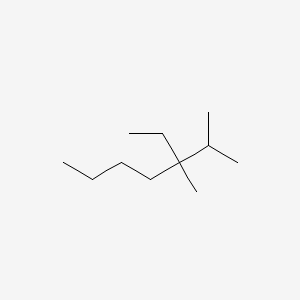

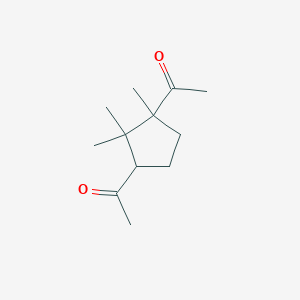
![(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene]](/img/structure/B14548226.png)
